molecular formula C13H19NO2 B4966871 1-(2,5-dimethyl-3-furoyl)azepane

1-(2,5-dimethyl-3-furoyl)azepane

Cat. No. B4966871
M. Wt: 221.29 g/mol
InChI Key: BJDDMQYXICYOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethyl-3-furoyl)azepane, also known as DMFA, is a chemical compound with potential applications in scientific research. This compound is a cyclic amine with a furan ring, and it has been synthesized using various methods.

Scientific Research Applications

1-(2,5-dimethyl-3-furoyl)azepane has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have activity against various types of cancer cells, including breast cancer and lung cancer cells. 1-(2,5-dimethyl-3-furoyl)azepane has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethyl-3-furoyl)azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-(2,5-dimethyl-3-furoyl)azepane has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
1-(2,5-dimethyl-3-furoyl)azepane has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(2,5-dimethyl-3-furoyl)azepane has been shown to have antioxidant activity and to enhance the activity of certain enzymes involved in cellular metabolism. 1-(2,5-dimethyl-3-furoyl)azepane has also been investigated for its potential use as a drug delivery agent, as it can penetrate cell membranes and target specific cells or tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,5-dimethyl-3-furoyl)azepane in lab experiments is its potential for use in drug discovery and development. 1-(2,5-dimethyl-3-furoyl)azepane has shown promising activity against cancer cells and inflammation, and it may have other therapeutic applications as well. However, one limitation of using 1-(2,5-dimethyl-3-furoyl)azepane in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several potential future directions for research on 1-(2,5-dimethyl-3-furoyl)azepane. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for use in research and drug development. Another potential direction is the investigation of 1-(2,5-dimethyl-3-furoyl)azepane's activity against other types of cancer cells and in other disease models. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,5-dimethyl-3-furoyl)azepane and to identify potential drug targets for this compound.

Synthesis Methods

1-(2,5-dimethyl-3-furoyl)azepane can be synthesized using a variety of methods, including the reaction of 2,5-dimethylfuran with 1,6-diaminohexane in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylfuran with 1,6-hexanediamine in the presence of a solvent and a catalyst. The yield of 1-(2,5-dimethyl-3-furoyl)azepane can vary depending on the reaction conditions and the purity of the starting materials.

properties

IUPAC Name

azepan-1-yl-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-9-12(11(2)16-10)13(15)14-7-5-3-4-6-8-14/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDDMQYXICYOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl(2,5-dimethylfuran-3-yl)methanone

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